Cas no 1354010-58-4 (2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone)

2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone structure
1354010-58-4 structure
商品名:2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone
CAS番号:1354010-58-4
MF:C9H17ClN2O
メガワット:204.697081327438
MDL:MFCD21096564
CID:4588965

2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone 化学的及び物理的性質

名前と識別子

    • 2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone
    • Ethanone, 2-chloro-1-[(3S)-3-(dimethylamino)-1-piperidinyl]-
    • MDL: MFCD21096564
    • インチ: 1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1
    • InChIKey: WZKZLYBLAIHOFS-QMMMGPOBSA-N
    • ほほえんだ: C(=O)(N1CCC[C@H](N(C)C)C1)CCl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3

2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
085224-500mg
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
1354010-58-4
500mg
£755.00 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD592164-1g
(S)-2-Chloro-1-(3-(dimethylamino)piperidin-1-yl)ethanone
1354010-58-4 97%
1g
¥10367.0 2023-04-02
Fluorochem
085224-500mg
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
1354010-58-4
500mg
£982.00 2023-04-17
Chemenu
CM498665-1g
(S)-2-Chloro-1-(3-(dimethylamino)piperidin-1-yl)ethanone
1354010-58-4 97%
1g
$1499 2023-03-27

2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone 関連文献

2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanoneに関する追加情報

Introduction to 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone (CAS No. 1354010-58-4)

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone, identified by its Chemical Abstracts Service (CAS) number 1354010-58-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a chlorinated ketone moiety linked to a stereogenic center in a piperidine ring, has garnered attention due to its structural complexity and potential biological activity. The presence of a chiral center at the piperidine nitrogen enhances its pharmacological relevance, making it a valuable scaffold for drug discovery initiatives.

The compound's structure consists of a chloro-substituted acetone group attached to an (S)-configured 3-dimethylamino-piperidine moiety. This configuration is particularly intriguing because the stereoelectronic properties of the piperidine ring can influence the molecule's interactions with biological targets, such as enzymes and receptors. The dimethylamino substituent further modulates the electronic environment, potentially enhancing solubility and metabolic stability—key factors in pharmaceutical development.

In recent years, there has been growing interest in designing molecules that incorporate piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. Piperidine-based scaffolds have been successfully utilized in the development of drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The specific modification of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone with a chlorine atom at the alpha position of the ketone group introduces reactivity that can be exploited in further synthetic transformations, enabling the creation of more complex derivatives.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more sophisticated pharmacophores. Researchers have leveraged similar molecular frameworks to develop novel therapeutic agents with improved pharmacokinetic profiles. For instance, derivatives of this compound have been explored as inhibitors of enzyme targets implicated in cancer progression and neurodegenerative diseases. The chiral nature of the molecule ensures that enantiomerically pure forms can be synthesized, which is crucial for achieving optimal biological activity while minimizing unwanted side effects.

The synthesis of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include nucleophilic substitution reactions to introduce the chloro group, followed by stereoselective transformations to establish the desired configuration at the piperidine nitrogen. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone and its potential targets. These studies predict binding affinities and identify key residues involved in receptor recognition. Such insights are critical for rational drug design, allowing researchers to optimize lead compounds before moving into expensive and time-consuming experimental validation.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs), which are often challenging to target with traditional drug modalities. The structural features of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone make it a promising candidate for this purpose. By fine-tuning its chemical properties, researchers aim to create molecules that can disrupt aberrant PPIs associated with diseases such as cancer and inflammation.

Recent publications highlight the use of this compound as a building block in fragment-based drug discovery (FBDD). FBDD is an approach that relies on identifying small molecular fragments capable of binding to biological targets with high affinity. These fragments can then be modified iteratively to improve potency and selectivity. The versatility of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone as a scaffold allows medicinal chemists to explore diverse chemical space efficiently.

The role of stereochemistry in determining biological activity cannot be overstated. The (S) configuration at the piperidine nitrogen in this compound ensures optimal interactions with chiral biological targets. This has been confirmed through X-ray crystallography studies where complexes between this molecule and its intended targets have been resolved at high resolution. Such structural insights provide a solid foundation for further optimization efforts.

In conclusion, 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone (CAS No. 1354010-58-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential as an intermediate in drug development, make it a valuable asset for researchers exploring new therapeutic modalities. As computational methods and synthetic techniques continue to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs across various disease areas.

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